(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid: is an organic compound with the molecular formula C12H13BO4 and a molecular weight of 232.04 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene derivatives.
Methoxymethoxylation: The naphthalene derivative undergoes methoxymethoxylation to introduce the methoxymethoxy group at the 4-position.
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the borylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
(4-(Methoxymethoxy)naphthalen-1-YL)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biomolecules, leading to the formation of boronate esters . This interaction can inhibit the activity of enzymes that rely on hydroxyl groups for their function .
Comparison with Similar Compounds
Similar Compounds
(4-Methylnaphth-1-yl)boronic acid: Similar in structure but lacks the methoxymethoxy group.
(Naphthalen-1-yl)boronic acid: Similar but without the methoxymethoxy substitution.
Uniqueness
The presence of the methoxymethoxy group in (4-(Methoxymethoxy)naphthalen-1-YL)boronic acid enhances its reactivity and specificity in chemical reactions compared to its analogs . This unique substitution allows for more versatile applications in organic synthesis and potential biological interactions .
Properties
Molecular Formula |
C12H13BO4 |
---|---|
Molecular Weight |
232.04 g/mol |
IUPAC Name |
[4-(methoxymethoxy)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-8-17-12-7-6-11(13(14)15)9-4-2-3-5-10(9)12/h2-7,14-15H,8H2,1H3 |
InChI Key |
ODGFXLYJXCRCRP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)OCOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.